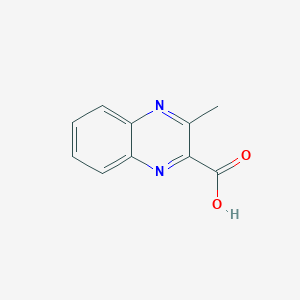

2-巯基-6-氧代-4-(噻吩-2-基)-1,6-二氢嘧啶-5-腈

描述

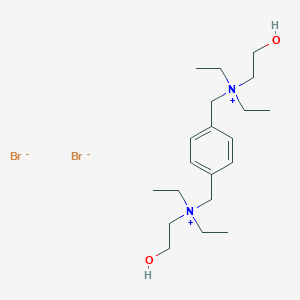

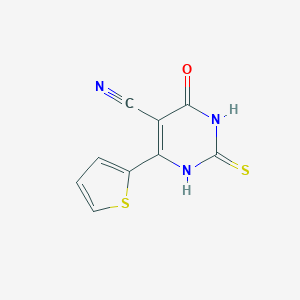

2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a compound that likely exhibits a range of interesting chemical and physical properties due to its structural components, such as the thiophene ring, the dihydropyrimidine backbone, and the mercapto and nitrile functional groups. These features suggest potential for diverse chemical reactions and applications in various fields including materials science and pharmaceuticals.

Synthesis Analysis

Synthesis of related dihydropyrimidine derivatives typically involves multicomponent reactions, such as the Biginelli reaction, which might be adapted for this compound. A common approach might involve the condensation of thiophene-2-carbaldehyde, ethyl cyanoacetate, and thiourea or mercaptoacetic acid under acidic or basic conditions to introduce the mercapto group and form the pyrimidine ring.

Molecular Structure Analysis

The molecular structure likely includes a planar dihydropyrimidine ring conjugated with the thiophene ring, influencing its electronic properties. The presence of electron-withdrawing (nitrile) and electron-donating (mercapto) groups would affect its reactivity and interaction with biological molecules, potentially investigated through molecular docking studies as seen in compounds with similar backbones (Holam, Santhoshkumar, & Killedar, 2022).

科学研究应用

在研究中,它用于合成嘧啶酰肼及其相应的腙,该研究使用氯化胆碱-尿素混合物作为深共熔溶剂或硝酸铈 (IV) 铵 (Behalo et al., 2019)。

该化合物具有细胞毒性和基质金属蛋白酶抑制作用等潜在的生物学应用 (Ignatovich et al., 2015)。

它用于合成新的嘧啶和稠合嘧啶衍生物 (Ahmed & El-Salam, 2003)。

该化合物通过烷基化作为新型双(吡啶)和多(吡啶)以及多(嘧啶)的构建模块 (Abd El-Fatah et al., 2017)。

它对肺、结肠、MCF-7 和 MDA-MB 231 细胞系表现出抗增殖活性 (Awadallah et al., 2013)。

该化合物可用于反应中,产生 2-氨基-噻吩-3-羧酸酯的各种衍生物 (Gewald et al., 1988)。

它是用于化学反应的四氢噻吩并[3,2-b]喹啉衍生物 (Abu‐Hashem et al., 2021)。

该化合物用作各种化学反应的起始原料,包括抗生素的合成 (Dimitrov, 2003)。

该化合物的衍生物是 HIV-1 整合酶链转移的潜在抑制剂 (Wadhwa et al., 2020); (Ramajayam et al., 2009)。

它对革兰氏阳性菌和革兰氏阴性菌具有抗菌活性 (Abdelghani et al., 2017)。

该化合物对人二氢叶酸还原酶 (DHFR) 酶具有潜在的抑制作用 (Al-Wahaibi et al., 2021)。

它允许生产新型 2,4,6-三取代噻吩并[3,2-d]嘧啶 (Ren et al., 1986)。

一些衍生物表现出显着的抑菌和抗结核活性 (Miszke et al., 2008)。

合成的化合物具有抗氧化活性 (Salem et al., 2015)。

它们显示出抗炎和抗菌活性 (Alam et al., 2012)。

它们具有有前途的抗肿瘤和抗菌活性 (Ramadan et al., 2019)。

该化合物在分子对接研究中显示出与 CDK4 蛋白的高亲和力 (Holam et al., 2022)。

它们在盐溶液中表现出对铜腐蚀的抑制作用 (Al‐Mobarak et al., 2010)。

未来方向

属性

IUPAC Name |

4-oxo-2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDIUGAQMAVELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=O)NC(=S)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354923 | |

| Record name | SBB041877 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile | |

CAS RN |

109532-65-2 | |

| Record name | SBB041877 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)